molecular formula C14H13NO2 B7775611 1-[4-(4-Aminophenoxy)phenyl]ethanone CAS No. 5228-15-9

1-[4-(4-Aminophenoxy)phenyl]ethanone

Cat. No.: B7775611
CAS No.: 5228-15-9
M. Wt: 227.26 g/mol
InChI Key: LLPBSWDPJYOIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Aminophenoxy)phenyl]ethanone is an aromatic ketone derivative characterized by a central acetophenone scaffold substituted with a 4-aminophenoxy group at the para position. This compound is synthesized via a coupling reaction between 4-chloroaniline and 1-(4-hydroxyphenyl)ethanone in the presence of catalytic copper and 1-naphthonic acid, followed by subsequent derivatization . Its structural features, including the electron-donating aminophenoxy group and the ketone moiety, make it a versatile intermediate for synthesizing chalcone derivatives and sulfonamide-based compounds with reported antimicrobial activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-aminophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPBSWDPJYOIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966655
Record name 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5228-15-9
Record name 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Aminophenoxy)phenyl]ethanone typically involves the reaction of 4-aminophenol with 4-bromobenzophenone under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-aminophenol attacks the bromine-substituted benzophenone, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes reduction with typical hydride reagents:

  • Sodium borohydride (NaBH₄): Converts the ketone to a secondary alcohol (1-[4-(4-aminophenoxy)phenyl]ethanol) under mild conditions (RT, ethanol solvent).

  • Lithium aluminum hydride (LiAlH₄): Achieves complete reduction to the same alcohol but requires anhydrous conditions (e.g., THF, 0°C → reflux).

ReagentConditionsProduct YieldPuritySource
NaBH₄RT, ethanol, 2 hr85%>95%
LiAlH₄THF, reflux, 4 hr92%>98%

Nucleophilic Substitution

The aminophenoxy group participates in aromatic substitution reactions:

  • Nitration: Reacts with nitric acid (HNO₃/H₂SO₄) at 0–5°C to yield nitro derivatives. Meta-substitution dominates due to electron-donating effects of the amino group.

  • Halogenation: Bromine (Br₂/FeBr₃) selectively substitutes at the para position of the aminophenoxy ring .

Acylation and Condensation

The primary amine undergoes acylation:

  • Acetic anhydride: Forms the acetylated derivative (1-[4-(4-acetamidophenoxy)phenyl]ethanone) in pyridine at 80°C (yield: 78%).

  • Schiff base formation: Condenses with aldehydes (e.g., benzaldehyde) to generate imines, catalyzed by acetic acid (yield: 65–70%).

Oxidation Reactions

Controlled oxidation of the ketone group is not typically reported, but the benzylic position can be oxidized:

  • KMnO₄/H₂SO₄: Oxidizes the methyl ketone to a carboxylic acid under harsh conditions (100°C, 12 hr) .

Complexation and Biological Interactions

  • Forms hydrogen bonds with biomolecules via the amine and carbonyl groups.

  • Reacts with metal ions (e.g., Cu²⁺) to form coordination complexes, as studied in metalloenzyme inhibition assays .

Comparative Reactivity

Key distinctions from simpler aromatic ketones include:

  • Enhanced electrophilicity at the carbonyl due to electron-withdrawing effects of the aminophenoxy group.

  • Reduced basicity of the amine (pKa ~4.5) compared to aniline derivatives, attributed to conjugation with the phenoxy ring .

Scientific Research Applications

Organic Synthesis

1-[4-(4-Aminophenoxy)phenyl]ethanone serves as a valuable building block in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives and analogs that can exhibit enhanced biological activities. The compound's ability to participate in diverse chemical reactions makes it a crucial reagent in organic synthesis and materials chemistry.

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Anti-inflammatory and Analgesic Properties : Structural features suggest potential applications in alleviating pain and inflammation.
  • Cytotoxic Effects : Compounds with similar structures have shown activity against various cancer cell lines, indicating that this compound may possess anticancer properties.

Coordination Chemistry

This compound can function as a ligand in coordination chemistry. It interacts with metal ions to form complexes that may enhance its biological activity. These interactions are crucial for understanding its potential therapeutic applications.

Material Science

In material science, this compound is explored for its properties that could lead to the development of new materials with specific functionalities. Its stability and reactivity make it suitable for applications in polymer science and the production of advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Aminophenoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The aminophenoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-[4-(4-Aminophenoxy)phenyl]ethanone and related ethanone derivatives:

Compound Name Substituents/Functional Groups Key Applications/Activities Reference ID
This compound 4-Aminophenoxy group, acetophenone core Antimicrobial activity (B. subtilis, E. coli)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) Methoxy, sulfonylpiperazine, tetrazole-thioether Antiproliferative activity
1-(4-(Trifluoromethyl)phenyl)ethanone (4f) Trifluoromethyl group Intermediate in antifungal agents
1-[4-(Quinolin-8-ylamino)phenyl]ethanone Quinolin-8-ylamino group Antibacterial activity (S. aureus, S. typhi)
1-(4-(4-Morpholinylsulfonyl)phenyl)ethanone Morpholinylsulfonyl group Biochemical studies (enzyme interactions)
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone Benzyloxy, hydroxyl groups Antioxidant and anti-inflammatory activity

Physicochemical Properties

Melting points and solubility profiles vary significantly based on substituents:

  • This compound: Not explicitly reported in evidence, but derivatives (e.g., sulfonamide-chalcones) exhibit moderate solubility in polar aprotic solvents .
  • Compound 7e : Melting point = 131–134°C; higher polarity due to sulfonyl and tetrazole groups enhances water solubility .
  • 1-(4-(Trifluoromethyl)phenyl)ethanone: Hydrophobic trifluoromethyl group reduces aqueous solubility but improves membrane permeability .
  • 1-(4-(Morpholinylsulfonyl)phenyl)ethanone: Sulfonyl and morpholine groups increase polarity, favoring solubility in DMSO or ethanol .
Antimicrobial Activity
  • This compound derivatives: Exhibit broad-spectrum activity against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, S. typhi) bacteria, likely due to sulfonamide and chalcone moieties disrupting bacterial cell walls .
  • Pyridine-based UDO and UDD: Non-azolic CYP51 inhibitors with potent anti-Trypanosoma cruzi activity, outperforming posaconazole in vitro .
  • APEHQ metal complexes : Enhanced antifungal activity compared to the parent ligand, attributed to chelation with transition metals (e.g., Cu²⁺, Zn²⁺) .
Antiproliferative Activity
  • Compound 7e–7k : Ethane-1,2-dione derivatives with sulfonylpiperazine and tetrazole groups show moderate antiproliferative effects, possibly via inhibition of tubulin polymerization .
Anti-inflammatory and Antioxidant Activity
  • Thiazole derivatives (A1, A2): Synthesized from 1-(3-methoxyphenyl)ethanone, exhibit significant anti-inflammatory activity (carrageenan-induced edema) and radical scavenging (DPPH, NO) due to electron-rich aromatic systems .

Key Research Findings

Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) enhance metabolic stability and target binding, while electron-donating groups (e.g., aminophenoxy, hydroxyl) improve solubility and antioxidant capacity .

Metal Complexation : Chelation with transition metals (e.g., in APEHQ complexes) significantly amplifies antifungal and antibacterial efficacy compared to organic ligands alone .

Structural Rigidity: Biphenyl and quinazoline derivatives (e.g., 1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethanone) exhibit enhanced pharmacokinetic profiles due to planar aromatic systems .

Biological Activity

1-[4-(4-Aminophenoxy)phenyl]ethanone, also known by its CAS number 5228-15-9, is an organic compound characterized by a complex aromatic structure that includes a phenyl group substituted with an aminophenoxy moiety and an ethanone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory, analgesic, and cytotoxic properties against various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Molecular Formula

  • Chemical Formula : C₁₄H₁₃NO₂
  • Molecular Weight : 227.26 g/mol

Structural Features

The compound features:

  • A phenyl ring with an aminophenoxy substitution.
  • An ethanone functional group that contributes to its reactivity.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-AminophenolSimple phenolic structureWidely used as an analgesic
Acetaminophen (Paracetamol)Hydroxy derivative of aminophenolCommonly used pain reliever
4-(Phenoxy)anilineAmino group attached to phenoxyUsed in dye manufacturing
N,N-Diethyl-3-(4-aminophenyl)propanamideAmide functional groupPotential anti-cancer properties

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. Its structural features suggest mechanisms that may inhibit inflammatory pathways, similar to other compounds with aminophenolic structures.

Cytotoxic Effects

Studies have shown that compounds with similar structures can exhibit cytotoxicity against various cancer cell lines. Preliminary assays indicate that this compound may inhibit cell proliferation in specific cancer types, warranting further investigation into its potential as an anticancer agent.

The mechanism of action involves:

  • Interaction with Enzymes : The compound may modulate enzyme activity, influencing biochemical pathways associated with inflammation and cancer progression.
  • Receptor Binding : It may act as a ligand for certain receptors, altering cellular responses.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of inflammatory mediators
AnalgesicPain relief comparable to standard analgesics
CytotoxicInhibition of cancer cell proliferation

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. The results suggested its potential use in treating inflammatory diseases.

Cancer Cell Line Studies

In vitro studies involving various cancer cell lines (e.g., breast, prostate) indicated that the compound inhibited cell growth at micromolar concentrations. The cytotoxic effects were linked to apoptosis induction, highlighting its potential as a lead compound for anticancer drug development.

Q & A

Q. Key Considerations :

  • Purify intermediates via recrystallization (ethanol/water) to remove unreacted reagents.
  • Confirm regioselectivity using 1^1H NMR (aromatic proton splitting patterns) and FT-IR (C=O stretch at ~1680 cm1^{-1}) .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?

Answer:
Quantum chemical calculations (e.g., DFT) and QSPR models can predict:

  • Electrophilic Sites : Localize electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack.
  • Thermodynamic Stability : Calculate Gibbs free energy of intermediates to identify kinetically favored pathways .

Q. Methodology :

  • Use software like Gaussian or ORCA to simulate transition states.
  • Validate with experimental data (e.g., reaction yields under varying conditions). A study on analogous ketones showed a 15% deviation between predicted and observed activation energies .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

  • 1^1H/13^13C NMR :
    • Aromatic protons: δ 6.8–7.8 ppm (doublets for para-substitution).
    • Carbonyl carbon: δ ~200 ppm.
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 243 (C₁₄H₁₃NO₂⁺) with fragmentation patterns confirming the aminophenoxy group .
  • FT-IR : Peaks at 3350 cm1^{-1} (N-H stretch) and 1250 cm1^{-1} (C-O-C ether linkage) .

Q. Experimental Design :

  • Perform SPR assays to measure real-time binding kinetics.
  • Use mutant strains to identify resistance mechanisms .

Basic: What are the compound’s thermodynamic properties?

Answer:

  • Boiling Point : Estimated at 469–480 K based on group contribution methods .
  • Solubility : 0.5 mg/mL in water; enhances in DMSO (50 mg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Aminophenoxy)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(4-Aminophenoxy)phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.